1-[4-(1-Chloronaphthalen-2-yl)oxybutyl]imidazole;hydrochloride
Description
1-[4-(1-Chloronaphthalen-2-yl)oxybutyl]imidazole;hydrochloride is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of an imidazole ring, a butyl chain, and a naphthyl group with a chlorine substituent. It is commonly used in various scientific research applications due to its unique chemical properties and potential biological activities.
Properties
IUPAC Name |
1-[4-(1-chloronaphthalen-2-yl)oxybutyl]imidazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O.ClH/c18-17-15-6-2-1-5-14(15)7-8-16(17)21-12-4-3-10-20-11-9-19-13-20;/h1-2,5-9,11,13H,3-4,10,12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNWARXCLSWPUAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Cl)OCCCCN3C=CN=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1-Chloronaphthalen-2-yl)oxybutyl]imidazole;hydrochloride typically involves the following steps:
Formation of the naphthyl ether: The reaction begins with the chlorination of 2-naphthol to form 1-chloro-2-naphthol. This intermediate is then reacted with 4-bromobutyl chloride in the presence of a base such as potassium carbonate to form 1-{4-[(1-chloro-2-naphthyl)oxy]butyl} chloride.
Imidazole ring formation: The next step involves the reaction of the naphthyl ether intermediate with imidazole in the presence of a suitable base, such as sodium hydride, to form the desired imidazole derivative.
Hydrochloride salt formation: Finally, the imidazole derivative is treated with hydrochloric acid to form the hydrochloride salt of 1-{4-[(1-chloro-2-naphthyl)oxy]butyl}-1H-imidazole.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
1-[4-(1-Chloronaphthalen-2-yl)oxybutyl]imidazole;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced imidazole derivatives.
Substitution: The chlorine atom in the naphthyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted naphthyl derivatives with various functional groups.
Scientific Research Applications
1-[4-(1-Chloronaphthalen-2-yl)oxybutyl]imidazole;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(1-Chloronaphthalen-2-yl)oxybutyl]imidazole;hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The naphthyl group may also contribute to the compound’s biological activity by interacting with hydrophobic regions of target proteins. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
1-{4-[(1-chloro-2-naphthyl)oxy]butyl}-4-methylpiperazine hydrochloride: Similar structure but with a piperazine ring instead of an imidazole ring.
2-butyl-4-chloro-1H-imidazole-5-carbaldehyde: Contains an imidazole ring with different substituents.
Uniqueness
1-[4-(1-Chloronaphthalen-2-yl)oxybutyl]imidazole;hydrochloride is unique due to its specific combination of an imidazole ring, a butyl chain, and a naphthyl group with a chlorine substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
